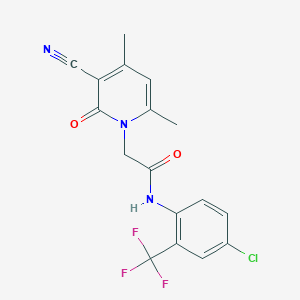
(4-methyl-1H-pyrazol-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-methyl-1H-pyrazol-1-yl)methanol” is an organic compound with the molecular formula C5H8N2O . It has a molecular weight of 112.13 . The compound is stored in a sealed, dry environment at 2-8°C . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of pyrazole-based compounds like “this compound” often involves the condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine can be used to synthesize 3,5-dimethylpyrazole .Molecular Structure Analysis
The molecular structure of “this compound” consists of a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . The InChI code for this compound is 1S/C5H8N2O/c1-7-3-5(4-8)2-6-7/h2-3,8H,4H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 112.13 and a molecular formula of C5H8N2O .Applications De Recherche Scientifique
Synthesis and Bioevaluation of Novel Pyrazole Derivatives
Pyrazoles, including derivatives of (4-methyl-1H-pyrazol-1-yl)methanol, are crucial in synthesizing compounds with significant agrochemical and pharmaceutical activities. Novel pyrazole derivatives have been synthesized under various conditions, showing potential physical and chemical properties like herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018).
Thermal Energy Transport Systems
Research has explored the synthesis and decomposition reactions of methanol for thermal energy transport systems, aimed at energy conservation and global environment protection. A two-step liquid-phase methanol synthesis process involving carbonylation to methyl formate, followed by hydrogenolysis, has been studied to recover wasted or unused discharged heat from industrial sources (Qiusheng Liu et al., 2002).
Methanol Reforming for Hydrogen Production
Methanol reforming processes, including steam reforming and partial oxidation, are key for hydrogen production, with copper-based catalysts being popular due to their high activity and selectivity towards CO2. Research focuses on catalyst development and reactor technology to improve the efficiency and stability of these processes (Siek-Ting Yong et al., 2013).
Methanol as a Chemical Marker in Energy Systems
Methanol has been used as a chemical marker for assessing solid insulation conditions in power transformers, demonstrating its utility in monitoring cellulosic insulation degradation. This application underscores methanol's significance beyond its primary uses, highlighting its role in energy system diagnostics (J. Jalbert et al., 2019).
Methanol Synthesis and Applications in Fuel Systems
Methanol synthesis from CO-rich gas during periods of low power demand for use as a peaking fuel in power stations, including integrated gasification combined cycle (IGCC) systems, showcases its versatility as a clean-burning fuel with applications in combustion fuel systems and as a primary transportation fuel or fuel additive (A. Cybulski, 1994).
Safety and Hazards
Propriétés
IUPAC Name |
(4-methylpyrazol-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-5-2-6-7(3-5)4-8/h2-3,8H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSHPSMVUVILLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

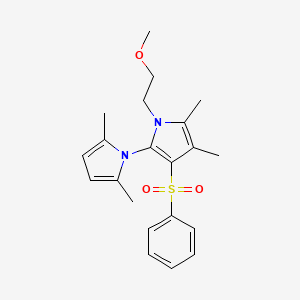
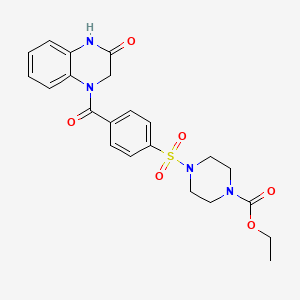
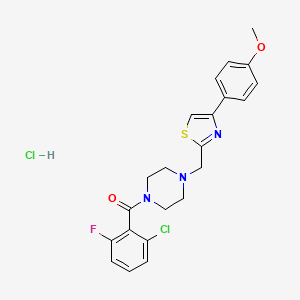
![2-(4-Chlorophenoxy)-2-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}propanamide](/img/structure/B2504003.png)
![3-(hydroxymethyl)-5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2504007.png)
![9-(4-chlorobenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2504008.png)
![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2504009.png)
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)
![4-[(biphenyl-4-ylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B2504011.png)

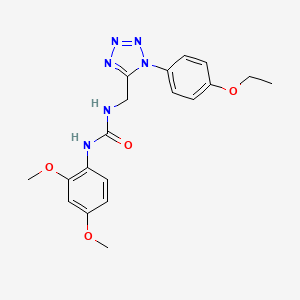
![N-[1-(2-Methylpropyl)pyrazol-4-yl]-N-(1,2-thiazol-5-ylmethyl)prop-2-enamide](/img/structure/B2504017.png)

